molecular formula C20H30N4O6S B599843 L-703,664 succinate CAS No. 144776-01-2

L-703,664 succinate

Cat. No. B599843
M. Wt: 454.542
InChI Key: WLXRLNXDMGIORD-UHFFFAOYSA-N
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Description

L-703,664 succinate is a selective 5-HT1D receptor agonist . It displays selectivity over other 5-HT receptor subtypes and other receptors . The chemical name of L-703,664 succinate is N, N -Dimethyl-5- [ (5-methyl-1,1-dioxodo-1,2,5-thiadiazolidin-2-yl)methyl]-1 H -indole-3-ethanamine succinate .


Molecular Structure Analysis

The molecular formula of L-703,664 succinate is C16H24N4O2S.C4H6O4 . The molecular weight is 454.54 . The InChI Key is WLXRLNXDMGIORD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

L-703,664 succinate is soluble to 50 mM in water and to 100 mM in DMSO .

Scientific Research Applications

  • HSP70 Induction by Cyclosporine A in Cultured Rat Hepatocytes : This study focused on the effect of vitamin E succinate against cyclosporine A cytotoxicity in rat hepatocytes, particularly in relation to the induction of heat shock protein 70 (HSP70). It was found that vitamin E succinate significantly counteracted the effects of cyclosporine A, reducing intracellular peroxides and enhancing apoptosis (Andrés et al., 2000).

  • Improvement of Succinate Production in Corynebacterium glutamicum : This research developed metabolically engineered Corynebacterium glutamicum for high production of succinate. The study suggests that releasing end-product inhibition and increasing key metabolic flux is an effective strategy for enhancing succinate production (Chung et al., 2017).

  • Metabolic Engineering for Photosynthetic Production of Succinate : This study involved the engineering of the cyanobacterium Synechococcus elongatus PCC 7942 for the photosynthetic production of succinate. The engineered strain demonstrated the possibility of photoautotrophic succinate production, which holds promise for CO2 capture and utilization (Lan & Wei, 2016).

  • Biocompatibility of Bioresorbable Polymers : This research evaluated the biocompatibility of polymers such as poly(L-D, L-lactide) and poly(L-lactide-co-glycolide), which have applications in biomedical fields. The study found that these materials demonstrated satisfactory biocompatibility, with a focus on mitochondrial succinate dehydrogenase activity (Ignatius & Claes, 1996).

  • Succinate as a Metabolic Signal in Inflammation : This research highlights the role of succinate beyond metabolism, specifically as a signal in inflammation. It discusses the broadening role of succinate in cellular activation, including its stabilization of transcription factors and activation of dendritic cells (Mills & O’Neill, 2014).

  • Succinate in Tumorigenesis and Progression : This study explores the role of succinate in tumorigenesis, particularly its unexpected role as a carcinogenic initiator and inflammatory signal. It discusses succinate dehydrogenase gene mutations and the accumulation of succinate in various malignancies (Zhao et al., 2017).

properties

IUPAC Name

butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXRLNXDMGIORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-703,664 succinate

Citations

For This Compound
2
Citations
H Norimoto, LA Fenk, HH Li, MA Tosches… - Nature, 2020 - nature.com
… 0.1–30 μM), carbamoylcholine chloride (50 μM), noradrenaline bitartrate (25 μM), SKF38393 hydrobromide (10 μM), (R)-(+)-8-hydroxy-DPAT hydrobromide (2 μM), L-703,664 succinate …
Number of citations: 92 www.nature.com
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com

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